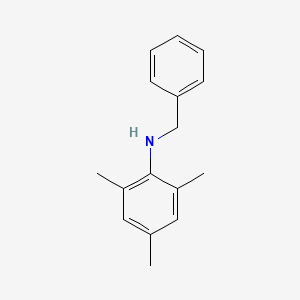

N-Benzyl-2,4,6-trimethylaniline

Description

N-Benzyl-2,4,6-trimethylaniline is a tertiary amine characterized by significant steric bulk around the nitrogen atom. The presence of three methyl groups on the aniline (B41778) ring at the ortho- and para-positions, combined with the N-benzyl substituent, defines its unique three-dimensional structure. While not as extensively documented as its parent aniline, 2,4,6-trimethylaniline (B148799) (mesidine), its availability as a research chemical points to an emerging interest in its properties. scbt.com Understanding its significance requires an examination of the historical development of N-benzylanilines, the strategic importance of steric hindrance in modern chemistry, and the potential research avenues this specific molecule could unlock.

The chemistry of anilines dates back to the 19th century, with their initial discovery and subsequent explosion in use as precursors for the synthetic dye industry. The functionalization of the aniline nitrogen atom, particularly through alkylation and arylation, became a fundamental pursuit in organic synthesis. The introduction of a benzyl (B1604629) group to form N-benzylanilines represents a key transformation, creating a structural motif present in pharmaceuticals, functional materials, and as a valuable synthetic intermediate.

Early methods for N-alkylation often involved the reaction of anilines with benzyl halides. However, contemporary organic synthesis has evolved to favor more atom-economical and environmentally benign approaches. Modern methods for synthesizing N-benzylated anilines include:

Catalytic N-alkylation: This approach utilizes transition-metal catalysts to facilitate the reaction between anilines and benzyl alcohols, with water as the only byproduct. nih.govresearchgate.net Iridium and Ruthenium complexes, often supported by N-heterocyclic carbene (NHC) ligands, have proven effective for this transformation. nih.gov

Reductive Amination: A cornerstone of amine synthesis, this two-step, one-pot process involves the initial condensation of an aniline with benzaldehyde (B42025) to form an imine, which is subsequently reduced to the target amine. This method is widely used for its versatility and operational simplicity. nih.gov

Novel Condensation-Aromatization Strategies: Recent research has demonstrated the synthesis of N-substituted 2-benzylanilines through catalyst-free methods, such as the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones, which proceed via an imine condensation–isoaromatization pathway. beilstein-journals.org

These advancements have made a wide array of substituted N-benzylanilines accessible, paving the way for the systematic exploration of their chemical and physical properties.

Steric hindrance is a powerful design element in molecular chemistry. By strategically placing bulky substituents, chemists can influence a molecule's reactivity, stability, and intermolecular interactions. Sterically hindered anilines, particularly those with substitution at the 2- and 6-positions of the aromatic ring, are of paramount importance as building blocks for ligands in homogeneous catalysis.

The archetypal example is 2,4,6-trimethylaniline (mesidine). Its bulky nature is instrumental in the synthesis of some of the most successful and widely used N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (the saturated analogue). wikipedia.orgsigmaaldrich.com These ligands are prized for their ability to:

Stabilize a wide range of transition metals , in both high and low oxidation states. sigmaaldrich.com

Form robust metal complexes that exhibit high activity and longevity in catalytic cycles.

Provide a sterically demanding coordination sphere around the metal center, which can control substrate access, prevent catalyst deactivation pathways (like dimerization), and influence the selectivity of a reaction.

The success of these ligands in groundbreaking catalytic systems, most notably the Grubbs' catalysts for olefin metathesis, has cemented the role of sterically hindered anilines as indispensable components in modern synthetic chemistry. wikipedia.org

Direct and extensive research focusing specifically on this compound is limited. However, based on its structure and the well-established chemistry of its precursors, several logical research trajectories can be identified. The primary interest in this compound likely stems from its potential as a modified building block for ligands or as a sterically hindered base.

Synthesis: The preparation of this compound can be readily achieved through established synthetic protocols. The most common methods would involve the N-alkylation of 2,4,6-trimethylaniline.

| Synthetic Method | Reactants | Catalyst/Reagent | General Reference |

| Catalytic N-Alkylation | 2,4,6-Trimethylaniline + Benzyl alcohol | Transition metal catalyst (e.g., Ir, Ru) + Base | nih.gov |

| Classical N-Alkylation | 2,4,6-Trimethylaniline + Benzyl halide | Base (e.g., K₂CO₃, NaH) | lookchem.com |

| Reductive Amination | 2,4,6-Trimethylaniline + Benzaldehyde | Reducing agent (e.g., NaBH₄, H₂/catalyst) | nih.gov |

Potential Applications:

Ligand Development: The N-benzyl group can be used to tune the electronic and steric properties of ligands derived from the aniline core. Research into bidentate N-heterocyclic carbene ligands has explored the use of N-benzyl substituents to modify the ligand framework for use in catalysis, such as semihydrogenation reactions. semanticscholar.org The synthesis of this compound provides a precursor for similar explorations, where the benzyl group acts as a "tuner" for ligand properties without participating directly in coordination.

Non-Coordinating Bases: Highly substituted, bulky amines can function as "proton sponges" or non-nucleophilic bases in organic reactions. The steric shielding of the nitrogen lone pair by the three methyl groups and the benzyl group could allow it to deprotonate substrates without competing in nucleophilic side reactions.

Materials Science: Aniline derivatives are foundational to the synthesis of conducting polymers and dye molecules. ca.gov The specific substitution pattern of this compound could be explored for creating new organic electronic materials or specialized dyes with tailored solubility and photophysical properties.

This article serves to introduce the chemical compound this compound and place it within the broader context of contemporary chemical research. The objective is not to report novel findings but to provide a comprehensive survey based on existing knowledge of related structures. By examining the historical evolution of N-benzylaniline synthesis and the critical role of steric hindrance in its aniline precursor, this survey aims to illuminate the rationale behind the compound's design and outline its most probable and promising research applications in catalysis and materials science.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4,6-Trimethylaniline | N-Benzylaniline |

| CAS Number | 60882-91-9 chemicalbook.com | 88-05-1 nih.gov | 103-32-2 |

| Molecular Formula | C₁₆H₁₉N scbt.com | C₉H₁₃N wikipedia.org | C₁₃H₁₃N |

| Molar Mass | 225.33 g/mol scbt.com | 135.21 g/mol wikipedia.org | 183.25 g/mol |

| Appearance | - | Liquid nih.gov | Colorless to pale yellow liquid |

| Boiling Point | - | 233 °C wikipedia.org | 306-307 °C |

| Melting Point | - | -4.9 °C wikipedia.org | 35-38 °C |

| Density | - | 0.963 g/mL wikipedia.org | 1.061 g/mL |

Data compiled from various sources. scbt.comwikipedia.orgchemicalbook.comnih.gov N-Benzylaniline data for illustrative comparison.

Properties

IUPAC Name |

N-benzyl-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUDYTLZQVUDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537415 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-91-9 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2,4,6 Trimethylaniline and Its Derivatives

The synthesis of N-Benzyl-2,4,6-trimethylaniline can be approached through two main strategies: direct N-benzylation of 2,4,6-trimethylaniline (B148799) and reductive amination involving a Schiff base intermediate. The choice of method often depends on factors such as desired yield, purity, and the availability of starting materials.

Direct N-Benzylation Strategies

Direct N-benzylation involves the formation of a carbon-nitrogen bond between the nitrogen atom of 2,4,6-trimethylaniline and the benzylic carbon of a suitable reagent.

The reaction of 2,4,6-trimethylaniline with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, is a common method for the synthesis of this compound. This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-2,4,6-trimethylaniline. The steric hindrance provided by the two ortho-methyl groups on the aniline (B41778) ring somewhat mitigates the rate of the second benzylation compared to less hindered anilines. However, controlling the reaction conditions is crucial to maximize the yield of the desired secondary amine.

To favor mono-benzylation and suppress the formation of the di-benzylated product, a significant excess of the starting aniline can be used. This ensures that the benzyl halide is more likely to react with a molecule of the primary amine rather than the mono-benzylated product. For instance, in the synthesis of N-benzylaniline from aniline and benzyl chloride, a 4:1 molar ratio of aniline to benzyl chloride has been effectively used to achieve a high yield of the mono-alkylated product. orgsyn.org The reaction is often carried out at an elevated temperature, for example, 90-95°C, in the presence of a mild base like sodium bicarbonate to neutralize the formed HCl. orgsyn.org

Conversely, if the di-substituted product is desired, the stoichiometry can be adjusted to use a molar excess of the benzylating agent. The reaction rate can be enhanced by using a more reactive benzyl halide, such as benzyl bromide, often in conjunction with a catalyst like potassium iodide, which generates the highly reactive benzyl iodide in situ. dergipark.org.tr However, these conditions significantly favor the formation of the tertiary amine. dergipark.org.tr

Table 1: Representative Conditions for N-Benzylation of Anilines As specific data for 2,4,6-trimethylaniline is not readily available in the literature, the following table presents data for the analogous reaction with aniline to illustrate the principles.

| Aniline | Benzylating Agent | Molar Ratio (Aniline:Halide) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Benzyl Chloride | 4:1 | NaHCO₃ | Water | 90-95 | 4 | N-Benzylaniline | 85-87 orgsyn.org |

Investigation of Alternative Benzylating Reagents and Reaction Conditions

Alternative methods for N-benzylation that can offer higher selectivity or milder reaction conditions are of significant interest. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes benzyl alcohol as the benzylating agent in the presence of a transition metal catalyst, such as those based on iridium or cobalt. nih.govrsc.org This method is considered a green chemical process as the only byproduct is water. These reactions are typically performed at elevated temperatures (e.g., 120-140°C) in a suitable solvent like toluene (B28343) or in some cases, without a solvent. nih.govresearchgate.net While specific examples for 2,4,6-trimethylaniline are not prevalent, this methodology has been successfully applied to a range of other anilines, including sterically hindered ones. nih.gov

Reductive Amination Routes via Schiff Base Intermediates

Reductive amination offers a powerful and widely used alternative for the synthesis of this compound. This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde to form a Schiff base (imine), which is then reduced to the corresponding secondary amine.

Condensation of 2,4,6-Trimethylaniline with Benzaldehydes

The first step in this sequence is the formation of a Schiff base, N-benzylidene-2,4,6-trimethylaniline, through the condensation reaction between 2,4,6-trimethylaniline and benzaldehyde (B42025). youtube.com This reaction is typically reversible and is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent. The formation of Schiff bases from the sterically hindered 2,4,6-trimethylaniline has been documented, for example, in its reaction with o-vanillin. researchgate.net The reaction can be catalyzed by either an acid or a base. youtube.com

Subsequent Reduction Methods (e.g., Sodium Borohydride)

The intermediate Schiff base is then reduced to the final product, this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity, as it readily reduces the imine C=N bond while being less reactive towards the aldehyde carbonyl group under controlled conditions. masterorganicchemistry.com This allows for a one-pot procedure where the reducing agent can be added to the reaction mixture after the initial condensation.

Various systems have been developed to enhance the efficiency of the reductive amination. These include the use of NaBH₄ in conjunction with a cation exchange resin (e.g., DOWEX® 50WX8), which can act as a reusable catalyst to facilitate imine formation. chemicalbook.comscielo.org.mx Other effective systems include using NaBH₄ with silica (B1680970) gel or in green solvents like glycerol. orgsyn.orgbeilstein-journals.org These methods often proceed at room temperature or with gentle heating and can provide high yields of the secondary amine. orgsyn.orgscielo.org.mx

Table 2: Representative Conditions for Reductive Amination of Anilines with Benzaldehyde As specific data for 2,4,6-trimethylaniline is not readily available in the literature, the following table presents data for the analogous reaction with aniline to illustrate the principles.

| Aniline | Aldehyde | Reducing System | Solvent | Temperature | Time | Product | Yield (%) |

| Aniline | Benzaldehyde | NaBH₄ / DOWEX® 50WX8 | THF | Room Temp. | 20 min | N-Benzylaniline | 91 scielo.org.mx |

| Aniline | Benzaldehyde | NaBH₄ | Glycerol | 70°C | 40 min | N-Benzylaniline | 97 orgsyn.org |

| Aniline | Benzaldehyde | NaBH₄ / Silica Gel | THF | Room Temp. | N/A | N-Benzylaniline | 90 beilstein-journals.org |

Synthesis of Related N-Arylated and N-Alkylated 2,4,6-Trimethylaniline Analogues

The sterically hindered yet nucleophilic nature of 2,4,6-trimethylaniline (mesidine) makes it a valuable starting material for the synthesis of a variety of N-substituted derivatives. These products find applications as ligands in coordination chemistry, intermediates in organic synthesis, and as building blocks for functional materials. This section details the synthetic methodologies for preparing key N-arylated and N-alkylated analogues of 2,4,6-trimethylaniline.

Preparation of N-Benzoyl-2,4,6-trimethylaniline

The synthesis of N-benzoyl-2,4,6-trimethylaniline is typically achieved through the N-acylation of 2,4,6-trimethylaniline with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base. vedantu.combyjus.comwikipedia.org The base, commonly aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the amide product. byjus.com

The reaction proceeds via nucleophilic attack of the nitrogen atom of 2,4,6-trimethylaniline on the electrophilic carbonyl carbon of benzoyl chloride. doubtnut.com This is followed by the elimination of a chloride ion to form the stable amide product. Due to the potential for the amine to be protonated by the HCl byproduct, which would render it non-nucleophilic, the presence of the base is crucial for achieving high yields. byjus.com

A typical procedure involves a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the acid. wikipedia.org

Table 1: Reaction Parameters for the Synthesis of N-Benzoyl-2,4,6-trimethylaniline

| Parameter | Description | Reference |

| Reactants | 2,4,6-Trimethylaniline, Benzoyl Chloride | doubtnut.com |

| Base | Aqueous Sodium Hydroxide (NaOH) or Pyridine | byjus.com |

| Solvent System | Biphasic: Water and an organic solvent (e.g., Dichloromethane) | wikipedia.org |

| Reaction Type | Schotten-Baumann Condensation | vedantu.comwikipedia.org |

| Key Function | N-Acylation of a primary aromatic amine | byjus.com |

Methylation of 2,4,6-Trimethylaniline to N,N,2,4,6-Pentamethylaniline

The exhaustive methylation of 2,4,6-trimethylaniline yields N,N,2,4,6-pentamethylaniline, a tertiary amine with significant steric bulk around the nitrogen atom. This compound has applications in organic synthesis, for instance, in the preparation of oximino glycosides. sigmaaldrich.com Various methods can be employed for the N-methylation of amines, including reactions with methyl halides or using more sustainable approaches with methanol (B129727) or carbon dioxide as the C1 source.

Modern synthetic chemistry emphasizes the use of sustainable and efficient catalytic methods. Platinum-based catalysts have emerged as effective tools for the N-methylation of amines. Specifically, a heterogeneous catalyst system comprising platinum and molybdenum oxides supported on titania (Pt-MoOx/TiO2) has been shown to be highly effective for the direct methylation of aromatic secondary amines using carbon dioxide (CO2) and hydrogen (H2) under solvent-free conditions.

While a specific protocol for the exhaustive methylation of 2,4,6-trimethylaniline to N,N,2,4,6-pentamethylaniline using this exact catalyst is not detailed in the surveyed literature, the general applicability of the Pt-MoOx/TiO2 system to aromatic amines suggests its potential for this transformation. researchgate.net The reaction would likely proceed by first methylating the primary amine to N-methyl-2,4,6-trimethylaniline, which would then undergo a second methylation to yield the final pentamethylated product. This catalytic process is advantageous as it utilizes readily available C1 sources and is a reusable, additive-free system. The reaction typically requires elevated temperatures and pressures to proceed efficiently. researchgate.net

Table 2: General Parameters for Platinum-Catalyzed N-Methylation of Aromatic Amines

| Parameter | Description | Reference |

| Catalyst | Pt and MoOx co-loaded on TiO2 (Pt-MoOx/TiO2) | researchgate.net |

| Methylating Agents | Carbon Dioxide (CO2) and Hydrogen (H2) | researchgate.net |

| Substrate Class | Aromatic secondary amines (general) | researchgate.net |

| Conditions | Solvent-free, elevated temperature and pressure | researchgate.net |

| Key Advantage | Reusable, heterogeneous, additive-free system | researchgate.net |

Synthesis of N-(4-fluorobenzyl)-2,4,6-trimethylaniline

The synthesis of N-(4-fluorobenzyl)-2,4,6-trimethylaniline involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the benzylic carbon of a 4-fluorobenzyl group. A highly efficient and widely used method for this type of transformation is reductive amination.

This process typically involves two main steps: the initial reaction of the primary amine (2,4,6-trimethylaniline) with an aldehyde (4-fluorobenzaldehyde) to form an intermediate imine (a Schiff base). This is followed by the in-situ reduction of the imine to the desired secondary amine. The entire process can often be carried out in a single pot.

A variety of reducing agents can be employed for the reduction step. Sodium borohydride (NaBH4) is a common choice, though for reactions where dialkylation can be a problematic side reaction, a stepwise procedure involving imine formation followed by reduction may be preferred. A particularly mild and selective reagent for direct reductive amination is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is effective for a wide range of aldehydes and amines and is tolerant of many functional groups. The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

Table 3: General Methodology for Reductive Amination

| Parameter | Description |

| Reactant 1 | 2,4,6-Trimethylaniline (Amine) |

| Reactant 2 | 4-Fluorobenzaldehyde (Aldehyde) |

| Intermediate | N-(4-fluorobenzylidene)-2,4,6-trimethylaniline (Imine) |

| Reducing Agents | Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium Borohydride (NaBH4) |

| Common Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Reaction Type | One-pot direct or two-step indirect reductive amination |

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 2,4,6 Trimethylaniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms. For N-benzyl-2,4,6-trimethylaniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are indispensable for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group generally appear as a multiplet in the range of δ 7.2-7.4 ppm. The two aromatic protons on the trimethylaniline ring typically resonate as a singlet at approximately δ 6.75 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom exhibit a singlet at around δ 4.2-4.4 ppm. rsc.org A broad singlet corresponding to the N-H proton can also be observed. rsc.org The three methyl groups on the trimethylaniline ring show distinct singlets. The two ortho-methyl groups are equivalent and appear at a chemical shift of about δ 2.13 ppm, while the para-methyl group resonates at a slightly different field, around δ 2.19 ppm. chemicalbook.com

The specific chemical shifts can vary slightly depending on the solvent used for the NMR measurement. carlroth.com

Table 1: ¹H NMR Chemical Shift Data for this compound and its Analogues

| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | N-H Proton (ppm) | Methyl Protons (ppm) |

| This compound | ~7.2-7.4 (m, 5H, Benzyl), ~6.75 (s, 2H, Trimethylaniline) chemicalbook.com | ~4.2-4.4 (s, 2H) rsc.org | br s rsc.org | ~2.19 (s, 3H, p-CH₃), ~2.13 (s, 6H, o-CH₃) chemicalbook.com |

| N-Benzylaniline | 7.33-7.14 (m, 5H), 7.08 (t, 2H), 6.60 (t, 1H), 6.56 (d, 2H) rsc.org | 4.21 (s, 2H) rsc.org | ~3.9 (m, 1H) rsc.org | - |

| N-Benzyl-4-methylaniline | 7.44-7.32 (m, 5H), 7.05 (d, 2H), 6.69 (d, 2H) rsc.org | 4.36 (s, 2H) rsc.org | 4.04 (s_br, 1H) rsc.org | 2.30 (s, 3H) rsc.org |

| N-Benzyl-3-chloroaniline | 7.26-7.16 (m, 5H), 6.96 (t, 1H), 6.59-6.53 (m, 1H), 6.50 (t, 1H), 6.40 (d, 1H) rsc.org | 4.22 (s, 2H) rsc.org | 4.06 (s, 1H) rsc.org | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms and functional groups.

For this compound, the aromatic carbons of the benzyl group typically appear in the region of δ 127-140 ppm. rsc.org The carbon atoms of the trimethylaniline ring also resonate in the aromatic region, with the substituted carbons appearing at lower fields. Specifically, the C1 carbon (attached to the nitrogen) is expected around δ 148 ppm, while the carbons bearing the methyl groups (C2, C4, C6) and the unsubstituted carbons (C3, C5) will have distinct chemical shifts. chemicalbook.com The benzylic methylene carbon (CH₂) signal is typically found around δ 48-52 ppm. rsc.org The carbons of the methyl groups on the trimethylaniline ring resonate at high field, typically in the range of δ 18-21 ppm. chemicalbook.com

Table 2: ¹³C NMR Chemical Shift Data for this compound and its Analogues

| Compound | Aromatic Carbons (ppm) | CH₂ Carbon (ppm) | Methyl Carbons (ppm) |

| This compound | ~148 (C-N), ~127-140 (Aromatic C) rsc.orgchemicalbook.com | ~48-52 rsc.org | ~18-21 chemicalbook.com |

| N-Benzylaniline | 148.18, 139.45, 129.27, 128.67, 127.53, 127.25, 117.62, 112.89 rsc.org | 48.38 rsc.org | - |

| N-Benzyl-4-methylaniline | 145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2 rsc.org | 48.8 rsc.org | 20.4 rsc.org |

| N-Benzyl-3-chloroaniline | 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 117.53, 112.73, 111.32 rsc.org | 48.17 rsc.org | - |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Absorption Band Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Key expected absorption bands include:

N-H Stretching: A moderate to weak band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The exact position can be influenced by hydrogen bonding.

C-H Stretching (Aromatic): Multiple sharp bands are typically observed above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic rings.

C-H Stretching (Aliphatic): Bands in the range of 2850-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl and methylene groups.

C=C Stretching (Aromatic): Several bands of varying intensity in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond typically appears in the region of 1250-1350 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the region of 690-900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

While a specific FT-IR spectrum for this compound was not found in the search results, spectra for the parent compound, 2,4,6-trimethylaniline (B148799), show characteristic amine and aromatic absorptions. chemicalbook.com

Table 3: General FT-IR Absorption Band Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Fourier Transform Raman (FT-Raman) Scattering Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While strong dipole moment changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. Therefore, the symmetric vibrations and non-polar bonds often give rise to strong Raman scattering.

In the FT-Raman spectrum of this compound, one would expect to observe:

Strong signals for the aromatic ring breathing modes.

Prominent peaks for the symmetric C-H stretching of the methyl groups.

The C-N stretching vibration may also be observable.

Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and structural confirmation. A Raman spectrum for 2,4,6-trimethylaniline is available, which can serve as a reference for the trimethylaniline portion of the target molecule. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions associated with the phenyl rings and the non-bonding electrons of the nitrogen atom.

In the analogous compound N-benzylaniline, computational studies using Time-Dependent Density Functional Theory (TD-DFT) have predicted the electronic absorption spectrum. These calculations show major absorption bands corresponding to π→π* transitions. The primary electronic transition is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For N-benzylaniline, the HOMO is typically localized on the aniline (B41778) ring, while the LUMO is distributed across the benzyl ring, indicating a charge transfer character for this transition. researchgate.net

The spectrum of 2,4,6-trimethylaniline, a parent amine, shows a characteristic absorption maximum that can be compared. nih.gov The introduction of the benzyl group to the nitrogen atom in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2,4,6-trimethylaniline, due to the extension of the conjugated system. The steric hindrance from the ortho-methyl groups on the mesitylene (B46885) ring forces the phenyl rings into a non-planar conformation, which can affect the extent of π-conjugation and thus influence the position and intensity of the absorption bands.

Table 1: Predicted Electronic Transitions for Analogous Compounds

| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| N-Benzylaniline | 298.65 | 0.0312 | HOMO -> LUMO | π -> π* |

| N-Benzylaniline | 252.33 | 0.2101 | HOMO-1 -> LUMO | π -> π* |

| N-Benzylaniline | 215.89 | 0.3547 | HOMO -> LUMO+1 | π -> π* |

Data derived from computational studies on N-benzylaniline, a structural analogue. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound is 225.33 g/mol . scbt.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) peak at m/z 225. The fragmentation of N-benzyl amines is well-characterized. The most prominent fragmentation pathway involves the cleavage of the Cζ-Nε bond, which is the bond between the benzylic carbon and the nitrogen atom. nih.gov This heterolytic cleavage is driven by the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) cation (C₇H₇⁺), giving rise to a characteristic and often base peak at m/z 91 . nih.gov

Another significant fragmentation pathway is α-cleavage, common in amines, where a radical is lost from the carbon adjacent to the nitrogen. For this compound, this would involve the loss of a hydrogen radical from the benzylic carbon to form a stable iminium cation at m/z 224 (M-1 peak). Further fragmentation would involve the trimethylaniline portion of the molecule. The parent compound, 2,4,6-trimethylaniline, typically shows a strong molecular ion peak at m/z 135 and a significant M-15 peak at m/z 120 due to the loss of a methyl radical. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 225 | [C₁₆H₁₉N]⁺ | Molecular Ion (M⁺) |

| 224 | [C₁₆H₁₈N]⁺ | Loss of a hydrogen radical (M-1) |

| 134 | [C₉H₁₂N]⁺ | Cleavage of the benzyl group, forming the trimethylanilino cation |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl group from the trimethylanilino fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from cleavage of the C-N bond |

Fragmentation patterns inferred from analysis of structural analogues like N-benzylamines and 2,4,6-trimethylaniline. nih.govnih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not publicly available, analysis of closely related compounds provides significant insight.

Crystal structures of N-substituted anilines reveal that steric hindrance plays a crucial role in defining the molecular conformation. In the crystal structure of a related compound, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the trimethylphenyl group and the N-substituent are not coplanar. researchgate.net Similarly, for N-benzylaniline, the molecule adopts a non-planar conformation. The two phenyl rings are twisted with respect to the C-N-C plane, preventing full electronic conjugation between the rings. This twisting is a result of minimizing steric repulsion between the bulky phenyl and mesityl groups.

The packing of these molecules in a crystal lattice is governed by a combination of weak intermolecular forces. Molecules often arrange in patterns such as herringbone or layered structures to maximize packing efficiency through van der Waals interactions. mdpi.com

In the absence of strong hydrogen bond donors (like N-H or O-H) in this compound, the crystal packing is dominated by weaker intermolecular forces. The most significant of these are C-H···π interactions, where a hydrogen atom from a methyl or phenyl group on one molecule interacts with the electron-rich π-system of a phenyl ring on a neighboring molecule. nih.gov

In related fluorinated benzyl structures, C-H⋯F interactions have been observed to play a role in directing the crystal packing. researchgate.net For the title compound, the primary interactions would be van der Waals forces and C-H···π interactions, which collectively stabilize the three-dimensional supramolecular architecture. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal space into regions where the electron density of a given molecule dominates, and the surface enclosing this region is the Hirshfeld surface. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact.

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Aniline Derivative

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 44.1 |

| C···H/H···C | 29.4 |

| O···H/H···O | 17.3 |

| C···C | 4.6 |

| N···H/H···N | 2.5 |

Data from Hirshfeld analysis of N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, illustrating the quantitative assessment of intermolecular contacts. nih.gov

Computational Chemistry for Spectroscopic and Structural Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental analysis. DFT calculations can predict a wide range of molecular properties with high accuracy. For the analogue N-benzylaniline, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry and predict its vibrational spectra (FT-IR and FT-Raman). researchgate.net

The optimized geometry from such calculations confirms the non-planar structure, providing precise values for bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data where available. Furthermore, these computational models allow for the prediction of electronic properties, such as the HOMO-LUMO energy gap, which is crucial for understanding the molecule's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis, another computational tool, can be used to investigate charge distribution and delocalization effects within the molecule, offering insights into the nature of the intramolecular bonding. researchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzylaniline |

| 2,4,6-trimethylaniline |

| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate |

| N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide |

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular structure and properties of chemical compounds. windows.net For this compound, geometrical optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G+(d,p) or 6-311++G(d,p). windows.netresearchgate.net This process calculates the lowest energy arrangement of the atoms in three-dimensional space, providing the most stable conformation of the molecule. The resulting optimized structure yields crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations are carried out at the same level of theory. windows.net These calculations serve two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the theoretical infrared and Raman vibrational spectra. nih.gov The calculated frequencies can then be compared with experimental spectroscopic data for validation of the computational model.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline Ring - Nitrogen) | ~1.40 Å |

| N-C (Nitrogen - Benzyl CH2) | ~1.45 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| C-C (Aniline Ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-C | ~120° |

| C-C-N (Aniline Ring) | ~121° | |

| H-C-H (Benzyl CH2) | ~109.5° |

Note: These values are illustrative and based on typical DFT results for similar molecules like N-benzylaniline. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. q-chem.com This analysis is instrumental in quantifying intramolecular interactions, such as charge transfer and hyperconjugation. youtube.com

Hyperconjugation involves the delocalization of electron density from an occupied (donor) NBO to an adjacent unoccupied (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.net Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule. In this compound, key interactions include the delocalization from the nitrogen lone pair (LP) into the antibonding orbitals (π*) of the aromatic rings and from σ bonds into adjacent empty orbitals. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) Aniline Ring | High | n → π |

| LP (1) N | π (C-C) Benzyl Ring | Moderate | n → π |

| σ (C-H) Methyl | σ (C-C) Ring | Low | σ → σ |

| π (C-C) Aniline Ring | π (C-C) Benzyl Ring | Low | π → π* |

Note: The stabilization energies are qualitative and represent expected interactions based on the molecular structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylaniline moiety, particularly the nitrogen atom and the π-system of the ring. The LUMO is likely distributed over the benzyl ring's π-antibonding system.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.0 to -5.5 eV |

| LUMO Energy | ~ -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |

Note: These energy values are typical estimates for substituted aromatic amines based on DFT calculations. nih.gov

Molecular Electrostatic Potential Surface (MESP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution across a molecule, allowing for the prediction of its reactive behavior. nih.gov The MESP map is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential. nih.gov

For this compound, the MESP map would reveal specific reactive sites:

Negative Regions (Red/Yellow): The most electron-rich area is expected around the nitrogen atom due to its lone pair of electrons. The π-electron clouds of the aniline and benzyl rings also create regions of negative potential, making them targets for electrophiles. researchgate.net

Positive Regions (Blue): The most electron-poor region is anticipated to be around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for nucleophilic attack or deprotonation. The hydrogen atoms of the methyl groups and aromatic rings will also exhibit a lesser positive potential. nih.gov

Table 4: Predicted MESP Analysis for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrogen Lone Pair | Strongly Negative (Red) | Site for Electrophilic Attack |

| Aromatic Rings (π-system) | Negative (Yellow/Green) | Site for Electrophilic Attack |

| Amine Hydrogen (N-H) | Strongly Positive (Blue) | Site for Nucleophilic Attack/Deprotonation |

| Aromatic & Methyl Hydrogens | Slightly Positive | Weak sites for Nucleophilic Interaction |

Reactivity Profiles and Reaction Mechanisms of N Benzyl 2,4,6 Trimethylaniline and Its Precursors

Oxidative Transformations of N-Benzylaniline Derivatives

The oxidative metabolism of N-benzylaniline derivatives, including N-benzyl-2,4,6-trimethylaniline, involves several key pathways. These transformations are primarily studied in the context of in vitro microsomal metabolism and are crucial for understanding the biotransformation of these compounds.

N-debenzylation is a common metabolic pathway for N-benzylaniline derivatives. nih.gov This process involves the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group. One proposed mechanism for N-debenzylation involves the formation of a benzylic anion, which then reacts with oxygen. This intermediate peroxy anion is subsequently reduced, leading to the cleavage of the N-benzyl bond and the formation of benzaldehyde (B42025) and the deprotected amine. researchgate.net

Various methods have been developed for N-debenzylation in synthetic chemistry. Traditional methods often involve hydrogenolysis over a palladium catalyst. ox.ac.ukacs.org However, this method has limitations when other reducible functional groups are present. researchgate.net Alternative methods include the use of strong Lewis acids or oxidizing agents. researchgate.netox.ac.uk For instance, potassium tert-butoxide in DMSO with oxygen has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net Another approach involves the use of a bromo radical, generated from the oxidation of bromide, which can facilitate the oxidative debenzylation of N-benzyl amides. organic-chemistry.org

The in vitro hepatic microsomal metabolism of this compound leads to the formation of both amide and nitrone metabolites. nih.gov N-oxidation of secondary anilines typically yields aryl nitrones. nih.gov The formation of amides from these secondary amines is considered a novel metabolic pathway. nih.gov

Studies on substituted N-benzylanilines have shown that compounds like N-benzyl-4-methyl- and N-benzyl-2,4,6-trimethylanilines produce both amide and nitrone metabolites, in addition to dealkylation products. nih.gov In contrast, N-(2,4-dichlorobenzyl) and N-(2,6-dichlorobenzyl) anilines were found to yield the corresponding nitrone metabolites, but no amide metabolites were detected. nih.gov

Hydroxymethylation is another significant metabolic pathway observed for certain N-benzylaniline derivatives. Specifically, N-benzyl-4-methyl- and N-benzyl-2,4,6-trimethylanilines have been shown to produce hydroxymethyl metabolites as major products during in vitro studies with male hamster hepatic microsomes. nih.gov This pathway involves the introduction of a hydroxyl group onto the methyl substituents of the aniline (B41778) ring.

The pattern of metabolic transformation in N-benzylaniline derivatives is significantly influenced by the steric and electronic effects of substituents on the aromatic rings. nih.gov

Electron-donating groups on the aniline ring tend to stabilize the radical cation formed during the initial oxidation step, influencing the subsequent reaction pathways. mdpi.com For instance, the presence of methyl groups in this compound facilitates the formation of amide and nitrone metabolites. nih.gov

Conversely, the presence of electron-withdrawing groups or significant steric hindrance can alter the metabolic profile. N-Benzyl-2,4,6-trihalogeno, N-benzyl-4-cyano-, and N-benzyl-4-nitroanilines were found to be metabolized solely through N-debenzylation. nih.gov Similarly, steric hindrance from bulky substituents can make it difficult for enzymes to access the reaction sites. mdpi.com For example, the steric hindrance in N-(2,4-dichlorobenzyl) and N-(2,6-dichlorobenzyl) anilines appears to favor the formation of nitrones over amides. nih.gov The steric bulk of the N-heterocyclic carbene (NHC) ligand has also been shown to influence the outcome of reactions involving gold(III) complexes. mdpi.com

Table 1: Metabolic Products of Substituted N-Benzylanilines

| Substrate | N-Debenzylation | Amide Formation | Nitrone Formation | Hydroxymethylation |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| N-Benzyl-4-methylaniline | Yes | Yes | Yes | Yes |

| N-Benzyl-2,4,6-trihalogenoanilines | Yes | No | Not Reported | Not Reported |

| N-Benzyl-4-cyanoaniline | Yes | No | Not Reported | Not Reported |

| N-Benzyl-4-nitroaniline | Yes | No | Not Reported | Not Reported |

| N-(2,4-Dichlorobenzyl)aniline | Yes | No | Yes | Not Reported |

| N-(2,6-Dichlorobenzyl)aniline | Yes | No | Yes | Not Reported |

Data sourced from in vitro hepatic microsomal metabolism studies in male hamsters. nih.gov

Condensation Reactions Involving 2,4,6-Trimethylaniline (B148799) Precursors

2,4,6-Trimethylaniline is a versatile precursor in organic synthesis, particularly in the formation of bulky ligands for coordination chemistry. wikipedia.orgthermofisher.comchemicalbook.comguidechem.comottokemi.com

A key reaction of 2,4,6-trimethylaniline is its condensation with dicarbonyl compounds like glyoxal (B1671930) to form 1,2-diimine ligands. wikipedia.orgthermofisher.com A prominent example is the synthesis of glyoxal-bis(mesitylimine), a yellow solid. wikipedia.orgwikipedia.org This reaction is typically carried out by reacting two equivalents of 2,4,6-trimethylaniline with one equivalent of glyoxal. wikipedia.orgrsc.org

Glyoxal-bis(mesitylimine) and other related 1,2-diimine ligands are important in the field of coordination chemistry and homogeneous catalysis. wikipedia.org They serve as precursors to popular N-heterocyclic carbene (NHC) ligands, such as IMes, which are used in catalysts like the 2nd generation Grubbs' catalyst for olefin metathesis. wikipedia.orgwikipedia.org

Table 2: Synthesis of Glyoxal-bis(mesitylimine)

| Reactants | Product | Reaction Type |

|---|---|---|

| 2,4,6-Trimethylaniline | Glyoxal-bis(mesitylimine) | Condensation |

| Glyoxal |

This reaction involves the condensation of an aromatic amine with an aldehyde. wikipedia.orgrsc.org

Synthesis of 1,3-Diketimine Ligands

One of the notable applications of 2,4,6-trimethylaniline is in the preparation of 1,3-diketimine ligands, also known as NacNac ligands. chemicalbook.comresearchgate.net These ligands are synthesized through the condensation reaction of 2,4,6-trimethylaniline with a 1,3-diketone, such as acetylacetone. chemicalbook.comresearchgate.net The reaction typically involves refluxing the aniline with the diketone, sometimes in the presence of an acid catalyst. researchgate.net The bulky 2,4,6-trimethylphenyl groups on the nitrogen atoms create a sterically hindered coordination pocket around a metal center, influencing its catalytic activity and stability. thieme-connect.demdpi.com

For instance, symmetrical β-diketimines can be synthesized in a single step by the condensation of pentane-2,4-dione with the corresponding aniline in refluxing toluene (B28343) with phosphorus(V) oxide. thieme-connect.de The general reaction scheme is as follows:

Scheme 1: General synthesis of β-diketimine ligands from 2,4,6-trimethylaniline.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. 2,4,6-Trimethylaniline has been utilized as a substrate in various hydroamination reactions.

Intermolecular Hydroamination of Alkynes with 2,4,6-Trimethylaniline

The intermolecular hydroamination of alkynes with 2,4,6-trimethylaniline has been successfully achieved using various catalytic systems. For example, the reaction of phenylacetylene (B144264) with 2,4,6-trimethylaniline can be catalyzed by copper-exchanged montmorillonite (B579905) K-10 clay (Cu-K-10) in toluene at 110°C, yielding the corresponding imine. The reaction proceeds with 100% selectivity for the Markovnikov product.

The generally accepted mechanism for titanium-catalyzed hydroamination of alkynes involves a [2+2] cycloaddition pathway. nih.govacs.org The catalytic cycle is initiated by the reaction of the amine with the titanium precatalyst to form a titanium-imido complex, which is the active catalytic species. nih.govacs.org This complex then undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. nih.govacs.org Subsequent protonolysis regenerates the catalyst and releases the enamine or imine product. acs.org

Palladium(II) complexes supported by Anthraphos ligands have also been shown to be effective catalysts for the intermolecular hydroamination of alkynes with primary aromatic amines, including the sterically hindered 2,4,6-trimethylaniline. acs.org These reactions typically proceed under neat conditions at elevated temperatures, yielding the corresponding imines in good to excellent yields. acs.org

Catalytic Hydroamination with Gold Complexes Bearing N-Heterocyclic Carbene Ligands Derived from 2,4,6-Trimethylaniline

Gold complexes featuring N-heterocyclic carbene (NHC) ligands derived from 2,4,6-trimethylaniline have emerged as powerful catalysts for hydroamination reactions. mdpi.com The bulky nature of the 2,4,6-trimethylphenyl (mesityl) groups on the NHC ligand, such as in IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), plays a crucial role in the catalytic activity. nih.govnih.gov

In the hydroamination of phenylacetylene with 2,4,6-trimethylaniline, dinuclear gold(I) complexes with bridging di(N-heterocyclic carbene) ligands have demonstrated high catalytic performance. mdpi.com Optimal conditions were found to be neat, at room temperature, with a catalytic amount of a silver salt co-catalyst like AgSbF₆. mdpi.com The reaction can achieve complete conversion of the alkyne and high yields of the hydroamination product. mdpi.com The mechanism is believed to involve the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the amine.

Alkylation Reactions

N-alkylation of amines is a fundamental transformation in organic synthesis. The steric hindrance of 2,4,6-trimethylaniline presents both challenges and opportunities in these reactions.

N-Alkylation of Amines using Ruthenium Complexes Bearing Ligands Derived from 2,4,6-Trimethylaniline

Ruthenium complexes bearing ligands derived from 2,4,6-trimethylaniline have been employed as catalysts for the N-alkylation of amines with alcohols, following a "borrowing hydrogen" methodology. organic-chemistry.orgacs.org This environmentally friendly approach generates water as the only byproduct. organic-chemistry.org The catalytic cycle typically involves the dehydrogenation of the alcohol to an aldehyde by the ruthenium complex, followed by condensation with the amine to form an imine. The ruthenium hydride species then reduces the imine to the corresponding alkylated amine. bohrium.com

For example, ruthenium(II) complexes with α-diimine ligands have shown efficient catalytic activity for the N-alkylation of various amines, including the sterically hindered 2,4,6-trimethylaniline, with benzyl alcohol. acs.orgnih.gov

A study on ruthenium arene complexes with N,N-bidentate ligands for the N-alkylation of aniline derivatives with alcohols demonstrated high yields. bohrium.com The catalyst C1, [RuCl₂(p-cymene)(L1)], where L1 is N-(4-(benzo[d]thiazole-2-yl)phenyl)-1-(pyridine-2-yl)methanimine, showed up to 95% yield with 1.0 mol% catalyst loading. bohrium.com

Steric Effects in Amine Alkylation Reactions

The steric bulk of 2,4,6-trimethylaniline significantly influences its reactivity in alkylation reactions. The three methyl groups on the aromatic ring hinder the approach of electrophiles to the nitrogen atom. This steric hindrance can be quantified using parameters like the percent buried volume (%VBur), which provides a measure of the steric bulk of a ligand. nih.gov

In sterically hindered anilines like 2,4,6-trimethylaniline, the nitrogen atom can deviate from the typical sp³ hybridization towards a more planar geometry to alleviate steric strain. nih.gov This alteration in geometry can affect the nucleophilicity and basicity of the amine, thereby influencing its reactivity in alkylation reactions. While significant steric hindrance can slow down the reaction rate, it can also lead to higher selectivity, preventing over-alkylation, which can be a problem with less hindered amines. organic-chemistry.org

The choice of catalyst and reaction conditions is critical to overcome the steric barrier and achieve efficient N-alkylation of bulky amines like 2,4,6-trimethylaniline. For instance, in ruthenium-catalyzed N-alkylation, the use of appropriate ligands that can accommodate the bulky substrate is essential for successful transformation. acs.org

Interactive Data Table: Alkylation of 2,4,6-Trimethylaniline

The following table summarizes the results for the N-alkylation of 2,4,6-trimethylaniline with benzyl alcohol using different ruthenium catalysts.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Complex 3 | Toluene | 110 | 12 | 90 | 85 | acs.org |

Note: Complex 3 is a specific Ru(II) complex with an α-diimine ligand as described in the referenced literature. acs.org

Formylation Reactions Exhibiting Steric Hindrance

The introduction of a formyl group (-CHO) onto a molecule, known as formylation, is a fundamental transformation in organic synthesis. However, the reactivity of substrates in formylation reactions is significantly influenced by their electronic and steric properties. In the case of this compound, the presence of bulky substituents on both the nitrogen atom and the aromatic ring introduces considerable steric hindrance, which profoundly impacts its reactivity towards various formylating agents. This section will explore the theoretical and known reactivity of sterically hindered anilines, providing a framework for understanding the potential outcomes of formylation reactions with this compound.

The structure of this compound features a tertiary amine where the nitrogen atom is bonded to a benzyl group and a 2,4,6-trimethylphenyl (mesityl) group. The mesityl group, with its three methyl groups, two of which are in the ortho positions, creates a sterically crowded environment around the nitrogen atom and the aromatic ring. This steric bulk can hinder the approach of electrophiles to both the nitrogen atom (N-formylation) and the aromatic ring (C-formylation).

Several classical methods are employed for the formylation of aromatic compounds, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. The applicability and outcome of these reactions on a sterically encumbered substrate like this compound are expected to be significantly affected.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. wikipedia.orgnumberanalytics.com While anilines are generally good substrates for this reaction due to the electron-donating nature of the amino group, severe steric hindrance can impede the electrophilic aromatic substitution. unacademy.comchemistrysteps.com For this compound, the ortho-methyl groups on the aniline ring, combined with the bulky N-benzyl group, would likely disfavor the attack of the Vilsmeier reagent at the aromatic positions. In some cases of highly substituted anilines, unexpected products can be formed. researchgate.net

The Duff reaction employs hexamine as the formylating agent and is typically used for the ortho-formylation of phenols. Its application to anilines has also been reported. mychemblog.com The reaction mechanism involves electrophilic attack on the aromatic ring. However, the significant steric hindrance in this compound would likely make formylation via the Duff reaction challenging, potentially leading to low yields or no reaction at the aromatic ring.

The Reimer-Tiemann reaction , which traditionally uses chloroform (B151607) and a strong base to formylate phenols via a dichlorocarbene (B158193) intermediate, is generally not effective for the formylation of anilines. mychemblog.comsioc-journal.cnwikipedia.org The reaction conditions are often harsh and can lead to the formation of isocyanides from amines. unacademy.comwikipedia.org Therefore, this method is not considered a viable route for the formylation of this compound.

An alternative approach to formylation is the use of formic acid or a mixture of formic acid and acetic anhydride (B1165640) . jetir.orgscispace.comorgsyn.org This method is often used for the N-formylation of amines. scispace.com In the case of this compound, N-formylation would be the more probable outcome compared to C-formylation, as the nitrogen atom is more nucleophilic than the sterically shielded aromatic ring. However, even N-formylation could be slow or require forcing conditions due to the steric hindrance around the nitrogen atom. The reaction between an amine and acetic formic anhydride is generally selective for formylation over acetylation. reddit.com

Below is a table summarizing the expected reactivity of this compound with common formylating agents, based on the principles of steric hindrance.

| Formylation Method | Reagent(s) | Expected Reactivity/Outcome for this compound | Rationale |

| Vilsmeier-Haack | POCl₃, DMF | Low to no C-formylation | Severe steric hindrance from ortho-methyl and N-benzyl groups impedes electrophilic attack on the aromatic ring. unacademy.comchemistrysteps.com |

| Duff Reaction | Hexamine, Acid | Low to no C-formylation | Steric crowding on the aromatic ring hinders the approach of the electrophile. |

| Reimer-Tiemann | CHCl₃, NaOH | Not applicable/Side reactions | Unsuitable for anilines; risk of isocyanide formation. unacademy.comwikipedia.org |

| Formic Acid/Acetic Anhydride | HCOOH, (CH₃CO)₂O | Potential for N-formylation | N-formylation is more likely than C-formylation, but the reaction may be slow due to steric hindrance around the nitrogen atom. scispace.comreddit.com |

Further experimental investigation is required to determine the precise reactivity and to optimize conditions for the formylation of this highly hindered compound.

Applications of N Benzyl 2,4,6 Trimethylaniline Derivatives in Catalysis and Ligand Design

Role in N-Heterocyclic Carbene (NHC) Ligand Development

The 2,4,6-trimethylaniline (B148799) scaffold is pivotal in the synthesis of sterically demanding N-heterocyclic carbene (NHC) ligands. These ligands have become a cornerstone of modern organometallic chemistry, often serving as superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and structural versatility. magtech.com.cn

Synthesis of NHC Precursors from 2,4,6-Trimethylaniline

The primary route to bulky NHC ligands featuring the 2,4,6-trimethylphenyl (mesityl) group begins with the synthesis of an imidazolium (B1220033) salt precursor. nih.gov A key intermediate in this process is a 1,2-diimine, which is formed through the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930). wikipedia.org

A common and high-yielding method involves a two-step sequence:

Formation of the Diazabutadiene: 2,4,6-trimethylaniline is reacted with glyoxal in a suitable solvent like methanol (B129727) or isopropanol. This condensation reaction produces a 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene, often referred to as glyoxal-bis(mesitylimine). This yellow solid is a stable intermediate that serves as the backbone for the NHC ligand. nih.govwikipedia.org

Cyclization to the Imidazolium Salt: The resulting diimine intermediate is then cyclized to form the desired 1,3-bis(2,4,6-trimethylphenyl)imidazolium salt (IMes·HCl). This is typically achieved by reacting the diimine with paraformaldehyde and a chloride source like chlorotrimethylsilane (B32843) in a solvent such as ethyl acetate. nih.gov This method is known for its efficiency and reliability, making it suitable for large-scale preparations. nih.gov

These imidazolium salts are air-stable and serve as convenient precursors to the free carbene, which can be generated in situ or isolated before complexation with a metal center. magtech.com.cnnih.gov

| Precursor Name | Starting Materials | Key Intermediate | Typical Yield | Reference |

| IMes·HCl (1,3-bis-{2,4,6-trimethylphenyl}imidazolium chloride) | 2,4,6-Trimethylaniline, Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | Glyoxal-bis(mesitylimine) | 69% | nih.gov |

Table 1: Synthesis of a Prominent NHC Precursor from 2,4,6-Trimethylaniline

Application of Bulky NHC Ligands in Organometallic Catalysis

The steric bulk provided by the two mesityl groups in ligands like IMes (1,3-dimesitylimidazol-2-ylidene) is crucial for their success in catalysis. This bulk helps to stabilize low-coordinate metal centers, promote reductive elimination, and create a specific environment around the metal that can influence selectivity. nih.gov

A prime example of their application is in olefin metathesis. The second-generation Grubbs' catalyst incorporates an NHC ligand, with the IMes ligand being a popular choice. wikipedia.orglookchem.com These catalysts exhibit high activity and stability, enabling a wide range of chemical transformations.

Bulky NHC ligands derived from 2,4,6-trimethylaniline are also employed in other significant catalytic reactions:

Cross-Coupling Reactions: Palladium complexes bearing bulky NHC ligands have been investigated for Kumada cross-coupling reactions. beilstein-journals.org

Gold Catalysis: Gold(I) complexes with bulky and flexible NHC ligands have been synthesized and studied for their effects in gold-promoted transformations. nih.gov

Nickel Catalysis: Chiral Nickel(II) catalysts featuring sterically designed NHC ligands are used for the asymmetric synthesis of highly substituted branched allylamines. nih.gov

Schiff Base Ligands Derived from 2,4,6-Trimethylaniline

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. chemijournal.comekb.eg The imine (-C=N-) nitrogen atom possesses a reactive lone pair of electrons capable of forming stable complexes with a wide array of metal ions. mdpi.com 2,4,6-trimethylaniline is an excellent amine precursor for creating sterically hindered Schiff base ligands.

Coordination Chemistry of Schiff Base Complexes (e.g., 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline)

Schiff bases derived from 2,4,6-trimethylaniline can act as bidentate or multidentate ligands, coordinating to metal centers through the imine nitrogen and other donor atoms present in the aldehyde-derived portion of the molecule. ekb.eg

A well-studied example is (E)-2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline , synthesized from the condensation of 2,4,6-trimethylaniline and pyridine-2-carboxaldehyde. researchgate.netnih.gov X-ray crystal structure analysis reveals that in this compound, the benzene (B151609) and pyridine (B92270) rings are oriented nearly perpendicular to each other, with a dihedral angle of approximately 87.5°. researchgate.net This rigid and well-defined geometry is a key feature in its coordination chemistry.

These Schiff bases form stable complexes with various transition metals. For instance, they react with palladium salts to yield dinuclear cyclometallated compounds known as palladacycles. researchgate.net In these complexes, the ligand coordinates to the palladium center through both the imine nitrogen atom and a carbon atom from the mesityl ring via C-H activation. Other Schiff bases derived from 2,4,6-trimethyl-m-phenylenediamine have been shown to form dinuclear complexes with Co(II) and Zn(II), where the ligand acts in a tetradentate fashion. researchgate.net

| Complex Type | Ligand Precursors | Metal Ion | Coordination Mode | Reference |

| Palladacycle | 2,4,6-Trimethylaniline, various aldehydes | Palladium (Pd) | N-donor ligand, cyclometallation | researchgate.net |

| Dinuclear Complex | 2,4,6-trimethyl-m-phenylenediamine, o-vanillin | Cobalt (Co), Zinc (Zn) | Tetradentate (N and O donors) | researchgate.net |

| Mononuclear Complex | 2,4,6-Trimethylaniline, Pyridine-2-carboxaldehyde | (General) | Bidentate (N,N) | researchgate.net |

Table 2: Examples of Coordination Complexes with Schiff Bases from 2,4,6-Trimethylaniline Derivatives

Catalytic Activity of Metal Complexes Bearing Schiff Base Ligands

The metal complexes formed with Schiff base ligands derived from 2,4,6-trimethylaniline often exhibit significant catalytic activity. chemijournal.comnih.gov The steric and electronic properties of the ligand can be fine-tuned by changing the substituents, which in turn influences the reactivity of the metal center. chemijournal.com

Palladacycles derived from these N-donor ligands have proven to be robust catalysts in organic synthesis, particularly for:

Suzuki-Miyaura Reactions researchgate.net

Insertion Reactions researchgate.net

The high thermal and moisture stability of many Schiff base complexes makes them suitable for use as catalysts in reactions that require high temperatures. chemijournal.com The complexation of the Schiff base to the metal ion generally enhances the catalytic activity. chemijournal.com

Precursors to Specific Catalytic Systems

As detailed in the preceding sections, 2,4,6-trimethylaniline is a crucial precursor to several important catalytic systems. Its primary role is to introduce a bulky, sterically demanding group—the mesityl group—which is essential for the stability and activity of the final catalyst.

Key catalytic systems derived from 2,4,6-trimethylaniline include:

Grubbs' Catalysts: It is a building block for the IMes ligand used in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.orglookchem.com

Palladium Cross-Coupling Catalysts: It is used to synthesize Schiff base ligands for palladacycles that catalyze Suzuki-Miyaura and other cross-coupling reactions. researchgate.net

1,3-Diketimine Ligand Complexes: 2,4,6-trimethylaniline is also condensed with 1,3-diketones to create diketiminate ligands, which are important in coordination chemistry and catalysis. lookchem.com

The versatility of 2,4,6-trimethylaniline as a precursor allows for the rational design of ligands and catalysts tailored for specific chemical transformations.

Grubbs' Catalyst Synthesis and Applications

While N-Benzyl-2,4,6-trimethylaniline itself is not a direct component of the well-known Grubbs catalysts, its constituent part, 2,4,6-trimethylaniline (mesitylamine), is a fundamental building block for the N-heterocyclic carbene (NHC) ligands that are hallmarks of second-generation Grubbs catalysts. beilstein-journals.org These NHC ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene), are prepared from 2,4,6-trimethylaniline and are crucial for the enhanced activity and stability of these olefin metathesis catalysts. beilstein-journals.org

The development of Hoveyda-Grubbs catalysts, which feature a chelating benzylidene ether ligand, has further expanded the scope of olefin metathesis. beilstein-journals.orgtu-darmstadt.de Modifications to this chelating arm, including the replacement of the oxygen atom with nitrogen to create an N→Ru coordinate bond, have been explored to modulate the catalyst's properties. beilstein-journals.org The synthesis of such catalysts often involves the reaction of a ruthenium precursor with a functionalized styrene, such as a 2-vinylbenzylamine derivative. beilstein-journals.org This approach allows for the introduction of various N-substituents, including benzyl (B1604629) and substituted aryl groups, to fine-tune the catalyst's performance in reactions like ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). beilstein-journals.org

Although direct incorporation of an this compound ligand into a Grubbs-type catalyst has not been extensively reported, the principles of ligand design in this field suggest that such a bulky and electron-donating ligand could offer unique steric and electronic effects, potentially influencing catalyst initiation rates and stability.

Magnesium(II) Alkoxide Complexes for Ring-Opening Polymerization (ROP)

Derivatives of this compound have been successfully employed as ligands in magnesium-based catalysts for the ring-opening polymerization (ROP) of cyclic esters. Specifically, the ligand N-((1H-benzo[d]imidazol-2-yl)methyl)-2,4,6-trimethylaniline has been used to synthesize dinuclear magnesium(II) alkoxide complexes. These complexes have demonstrated high efficiency in the polymerization of ε-caprolactone and lactides.

Magnesium(II) alkoxide complexes bearing the N-((1H-benzo[d]imidazol-2-yl)methyl)-2,4,6-trimethylaniline ligand have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL), D,L-lactide (D,L-LA), and L-lactide (L-LA). nih.gov The polymerization reactions are typically carried out at elevated temperatures, for instance at 110°C, and can produce polyesters with moderate to high molecular weights and relatively narrow polydispersity indices. nih.gov The catalytic activity is influenced by the steric bulk of the ancillary ligand, with the trimethylaniline derivative providing a specific steric environment around the magnesium center. nih.gov

| Monomer | [M]/[C] Ratio | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|

| ε-CL | 200 | 98 | 15285 | 1.35 |

| D,L-LA | 100 | 95 | 5200 | 1.24 |

| L-LA | 100 | 92 | 4800 | 1.28 |

Ruthenium Complexes Bearing α-Diimine Ligands in N-Alkylation and α-/β-Alkylation Reactions

Ruthenium complexes containing α-diimine ligands derived from aniline (B41778) derivatives have proven to be effective catalysts for C-N and C-C bond-forming reactions. These "borrowing hydrogen" or "hydrogen autotransfer" reactions are atom-economical processes for the synthesis of amines and functionalized carbonyl compounds.

New Ru(II) complexes with α-diimine ligands have been synthesized and their catalytic activity has been explored in the N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. d-nb.info In the context of N-alkylation, these catalysts have been successfully used for the reaction of various anilines with alcohols. d-nb.inforesearchgate.net For instance, the alkylation of 2,4,6-trimethylaniline with benzyl alcohol has been achieved with high yields using a specific ruthenium complex. d-nb.info This reaction demonstrates the feasibility of forming the this compound core structure through a catalytic route. The reaction typically proceeds at elevated temperatures in the presence of a base. d-nb.info The catalytic system is also effective for the alkylation of other sterically hindered anilines. d-nb.info

| Amine | Product | Yield (%) |

|---|---|---|

| 2,4,6-Trimethylaniline | This compound | 90 |

| 2,6-Dimethylaniline | N-Benzyl-2,6-dimethylaniline | 88 |

| 2,6-Diethylaniline | N-Benzyl-2,6-diethylaniline | 81 |

| 2,6-Diisopropylaniline | N-Benzyl-2,6-diisopropylaniline | 79 |

The catalytic cycle is believed to involve the dehydrogenation of the alcohol to an aldehyde by the ruthenium complex, followed by condensation with the amine to form an imine. The subsequent hydrogenation of the imine by the ruthenium hydride species regenerates the catalyst and yields the N-alkylated amine product.

Gold Complexes in Hydroamination and Hydration of Alkynes

Gold complexes have emerged as powerful catalysts for the hydroamination and hydration of alkynes, facilitating the formation of C-N and C-O bonds. Ligands based on bulky aniline derivatives play a significant role in the efficacy of these catalysts.